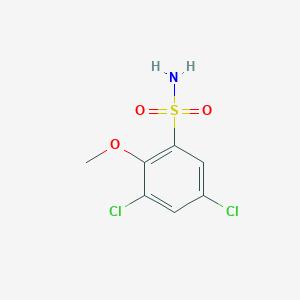

3,5-Dichloro-2-methoxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHDSNBMUFPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275828 | |

| Record name | 3,5-Dichloro-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-95-1 | |

| Record name | 3,5-Dichloro-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19116-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro 2 Methoxybenzenesulfonamide

Foundational Synthetic Routes to Benzenesulfonamide (B165840) Scaffolds

The benzenesulfonamide moiety is a cornerstone in the development of pharmaceuticals, attributed to its role as a versatile structural motif in drugs with antibacterial, antitumor, diuretic, and hypoglycemic activities. rsc.org The most common and classical strategy for constructing this scaffold involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.netrsc.org This method is highly effective, though it necessitates the prior synthesis of the sulfonyl chloride precursor, which can sometimes involve harsh or toxic reagents. researchgate.net

Aryl sulfonyl chlorides are themselves accessed through several primary routes:

Electrophilic Aromatic Substitution: Direct reaction of an arene with excess chlorosulfonic acid is a common method to install the chlorosulfonyl group (–SO₂Cl). rsc.org

Diazotization of Anilines: Aryl amines can be converted to diazonium salts, which are then treated with sulfur dioxide in the presence of a copper catalyst (the Meerwein procedure) to yield the corresponding sulfonyl chloride. rsc.org

Oxidation of Thiols: Aryl thiols or their derivatives can be oxidized and chlorinated to form the sulfonyl chloride. rsc.org

Organometallic Intermediates: Aryl halides can be converted into organolithium or Grignard reagents, which then react with a sulfur dioxide equivalent (like sulfuryl chloride) to generate the sulfonyl chloride intermediate. rsc.org

Once the aryl sulfonyl chloride is obtained, its reaction with an amine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, leads to the formation of the sulfonamide bond. researchgate.net

Specific Synthesis Strategies for 3,5-Dichloro-2-methoxybenzenesulfonamide

The synthesis of a polysubstituted aromatic compound like this compound requires careful control of regioselectivity to ensure the correct placement of the chloro, methoxy (B1213986), and sulfonamide groups on the benzene (B151609) ring.

Achieving the specific 1-methoxy-2,4-dichloro substitution pattern on the benzene ring prior to the introduction of the sulfonamide group is a critical challenge. The directing effects of the substituents must be carefully considered.

A plausible synthetic pathway could begin with a precursor like 2-methoxyphenol or anisole. The methoxy group (–OCH₃) is an ortho-, para-director. To achieve 3,5-dichlorination, the directing influence of other substituents must be leveraged.

Alternatively, a more direct precursor is 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, which can be synthesized by reacting 2,4-dichlorophenol (B122985) with chlorosulfonic acid. The initial reaction installs the sulfonyl chloride group, and the existing chloro substituents direct the incoming electrophile. Subsequent methylation of the hydroxyl group would be necessary to yield the desired methoxy intermediate. Direct C-H methoxylation of aryl halides is also a possible, though more advanced, strategy that can streamline the synthesis of polysubstituted methyl aryl ethers. nih.gov Regioselective halogenation of substituted benzenes can be achieved using various reagent systems, such as benzeneseleninyl chloride with an aluminum halide, to control the position of halogenation. amanote.com

The final step in the synthesis of the title compound is the formation of the sulfonamide group. This is typically achieved by reacting the precursor, 3,5-dichloro-2-methoxybenzenesulfonyl chloride, with an ammonia (B1221849) source.

The standard procedure involves the reaction of the sulfonyl chloride with concentrated ammonia. semanticscholar.org The reaction is generally carried out in a suitable solvent, and the mixture is stirred until the conversion is complete. The primary sulfonamide precipitates from the reaction mixture upon acidification. This transformation is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride, where ammonia acts as the nucleophile.

Table 1: General Conditions for Sulfonamide Formation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Starting Material | Aryl Sulfonyl Chloride | Electrophilic sulfur center for nucleophilic attack. |

| Reagent | Ammonia (aqueous or gas) | Nitrogen nucleophile for sulfonamide bond formation. |

| Solvent | Dichloromethane, THF, Acetone | To dissolve reactants and facilitate the reaction. |

| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions. |

| Work-up | Acidification (e.g., with HCl) | To precipitate the final sulfonamide product. semanticscholar.org |

Optimizing the synthesis of sulfonamides involves fine-tuning several parameters to maximize yield and purity. For the chlorosulfonation step, key factors include the ratio of the substrate to chlorosulfonic acid, reaction temperature, and reaction time. semanticscholar.org For instance, in related syntheses, the amount of chlorosulfonic acid and the temperature profile (e.g., holding at 50°C then increasing to 70°C) are critical for driving the reaction to completion while minimizing side products. semanticscholar.org

For the amination step, optimization can involve the choice of solvent and the rate of addition of the sulfonyl chloride to the ammonia solution to control the reaction temperature. semanticscholar.orgnih.gov The yield of the final sulfonamide product is highly dependent on the successful execution and optimization of these preceding steps.

Table 2: Factors Affecting Yield in Sulfonamide Synthesis

| Reaction Step | Factor for Optimization | Impact on Yield/Purity |

|---|---|---|

| Chlorosulfonation | Reagent Ratio (Chlorosulfonic Acid) | Affects conversion rate; excess can lead to side products. semanticscholar.org |

| Chlorosulfonation | Temperature Control | Prevents degradation of starting material and product. semanticscholar.org |

| Amination | Solvent Choice | Influences solubility and reaction rate. nih.gov |

| Amination | pH during Work-up | Crucial for complete precipitation of the product. semanticscholar.org |

Derivatization Strategies for this compound Analogues

The primary sulfonamide group (–SO₂NH₂) in this compound is a versatile functional handle for further chemical modification, allowing for the creation of a library of analogues with potentially new properties.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile. This enables a wide range of N-substitution reactions. These derivatization strategies are synthetically useful for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which is a key strategy in drug design. rsc.orgtandfonline.com

Common N-substitution reactions include:

N-Alkylation/Arylation: Reaction with alkyl or aryl halides in the presence of a base to form secondary or tertiary sulfonamides.

Reaction with Isocyanates: This leads to the formation of sulfonylurea derivatives. mdpi.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form N-aryl sulfonamides. rsc.org

The synthetic utility of these N-substituted analogues is vast, particularly in medicinal chemistry. The sulfonamide moiety is a crucial binding element in many enzyme inhibitors, and modifying the N-substituent allows for the exploration of structure-activity relationships (SAR). sigmaaldrich.comnih.gov For example, N-substituted benzenesulfonamides are extensively studied as carbonic anhydrase inhibitors for the treatment of glaucoma, cancer, and other diseases. tandfonline.comrsc.org The introduction of diverse groups on the nitrogen atom can lead to compounds with enhanced potency and selectivity for specific enzyme isoforms. nih.govnih.gov

Modifications of the Benzene Ring Substituents

The reactivity of the benzene ring in this compound is influenced by the directing effects of its substituents. The methoxy group is an activating, ortho-, para-directing group, while the chloro and sulfonamide groups are deactivating, with the chloro groups being ortho-, para-directing and the sulfonamide being a meta-director. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) reactions on the this compound ring would likely be directed to the C4 and C6 positions, which are ortho and para to the activating methoxy group. wikipedia.org However, the deactivating nature of the two chlorine atoms and the sulfonamide group, as well as potential steric hindrance, would necessitate forcing reaction conditions. researchgate.net

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The resulting nitro-substituted compound could serve as a precursor for an amino group via reduction.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst, would also be directed to the available positions on the ring. lumenlearning.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, catalyzed by a strong Lewis acid, could introduce alkyl or acyl groups. wikipedia.org However, the deactivating nature of the existing substituents may limit the feasibility of these reactions.

Nucleophilic Aromatic Substitution:

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups can facilitate this reaction. libretexts.orglibretexts.org The sulfonamide group at C1 and the two chlorine atoms contribute to the electron-deficient nature of the aromatic ring, potentially enabling nucleophilic displacement of one of the chlorine atoms under specific conditions. pressbooks.pub The reaction is typically favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org In this case, the sulfonamide group is ortho to the C2-chloro group and meta to the C5-chloro group, suggesting that the C2-chloro might be more susceptible to substitution.

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) could potentially replace a chlorine atom with a methoxy group.

Methods for Introducing Diverse Functional Groups

Beyond direct modification of the benzene ring, diverse functional groups can be introduced by targeting the sulfonamide moiety.

N-Functionalization of the Sulfonamide:

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation.

N-Alkylation: Reaction with alkyl halides in the presence of a base like potassium carbonate can introduce various alkyl chains.

N-Arylation: Copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-aryl derivatives. nih.gov

These modifications can significantly alter the steric and electronic properties of the molecule.

Conversion of the Sulfonamide to Other Functional Groups:

The sulfonamide group itself can be chemically transformed. For example, reductive cleavage of the S-N bond can yield an amine, though this is a challenging transformation.

Advanced Synthetic Techniques Applicable to Dichloromethoxybenzenesulfonamides

Modern synthetic methodologies can offer advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis and functionalization of dichloromethoxybenzenesulfonamides.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to accelerate many organic reactions, including the synthesis of sulfonamides. tandfonline.com This technique can reduce reaction times and improve yields for both the initial sulfonamide formation and subsequent functionalization steps.

Transition Metal-Catalyzed Cross-Coupling Reactions:

As mentioned for N-arylation, transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings could potentially be used to introduce new substituents onto the benzene ring, provided a suitable handle like a bromo or iodo group is first installed. For example, if one of the chloro groups were replaced by a more reactive halide, a wide array of functional groups could be introduced.

Flow Chemistry:

Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, scalability, and product purity in the synthesis of complex molecules like substituted benzenesulfonamides.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 2,4-Dichlorophenol | Starting material |

| Chlorosulfonic acid | Reagent for sulfonation |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | Key intermediate |

| Ammonia | Reagent for amidation |

| 3,5-Dichloro-2-hydroxybenzenesulfonamide | Intermediate |

| Methylating agent (e.g., Dimethyl sulfate) | Reagent for methylation |

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-3,5-dichloro-2-methoxybenzenesulfonamide |

| N-Alkylation | Alkyl halide, K₂CO₃ | N-Alkyl-3,5-dichloro-2-methoxybenzenesulfonamide |

| Nucleophilic Aromatic Substitution | NaOCH₃ | Chloro-dimethoxybenzenesulfonamide |

Structure Activity Relationship Sar Studies of 3,5 Dichloro 2 Methoxybenzenesulfonamide and Its Analogues

Theoretical Frameworks for SAR Analysis

Understanding the SAR of a compound like 3,5-Dichloro-2-methoxybenzenesulfonamide requires a combination of classical medicinal chemistry principles and modern computational techniques.

Classical SAR studies for sulfonamides have established several foundational principles, primarily derived from the systematic modification of the parent sulfanilamide (B372717) structure. youtube.com These qualitative approaches have identified key pharmacophoric features essential for antibacterial activity.

The Sulfanilamide Skeleton : The p-aminobenzenesulfonamide structure is considered the minimum structural requirement for activity in many classical sulfonamides. pharmacy180.comyoutube.com

Aromatic Ring and Substituents : The benzene (B151609) ring is a critical component. Its replacement with other ring systems or the addition of further substituents often leads to a decrease or complete loss of activity. youtube.com

Amino and Sulfonyl Groups : The relative positioning of the amino (-NH2) and sulfonamide (-SO2NHR) groups is crucial. Typically, a 1,4-substitution pattern on the benzene ring is essential for optimal activity. pharmacy180.com Moving the amino group to the ortho or meta position results in inactive compounds. youtube.com

N4-Amino Group : The primary aromatic amine at the N4 position is vital. While it can be modified to create prodrugs that release the active amine in vivo, direct substitution with larger groups generally abolishes activity. pharmacy180.comyoutube.com

These classical rules provide a qualitative baseline for understanding the structural requirements of sulfonamide-based agents, forming the initial framework for designing new analogues.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govlongdom.org This computational approach moves beyond qualitative observations to provide predictive models for drug design. nih.gov The general process involves three main components:

Molecular Descriptors : The chemical structure of each compound is converted into a set of numerical descriptors that quantify its physicochemical properties. These can include electronic properties (e.g., electronegativity), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., partition coefficient, cLogP). longdom.org

Statistical Methods : Various statistical techniques are employed to build a mathematical equation linking the descriptors to the biological activity. nih.gov Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used. longdom.org

Model Validation : The resulting QSAR model is rigorously tested to ensure its statistical significance and predictive power for new, untested compounds. nih.gov

A prominent three-dimensional (3D-QSAR) method is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.gov Such computational studies are invaluable for understanding the specific interactions between a ligand and its target receptor, guiding more rational drug design. nih.govresearchgate.net

Impact of Substituent Variations on Biological Potency and Selectivity

In this compound, each substituent—the dichloro pattern, the methoxy (B1213986) group, and the sulfonamide linker—plays a distinct and critical role in defining its interaction with biological targets and, consequently, its potency and selectivity.

The presence and position of halogen atoms on the aromatic ring of a benzenesulfonamide (B165840) can profoundly influence its biological activity. Chlorine, as an electron-withdrawing group, significantly alters the electronic properties of the benzene ring. Studies on analogous scaffolds have shown that electron-withdrawing substitutions on the A-ring, such as chloro, fluoro, and bromo groups, often lead to stronger biological activity. nih.gov This effect can be attributed to several factors:

Modulation of Acidity : Halogen substitution can influence the pKa of the sulfonamide NH group, which is often critical for binding to target enzymes.

Enhanced Binding Interactions : Chlorine atoms can participate in halogen bonding, a noncovalent interaction with electron-rich pockets in a receptor site, thereby increasing binding affinity.

Increased Lipophilicity : The addition of chlorine atoms generally increases the molecule's lipophilicity, which can affect its ability to cross cell membranes and reach its target.

In a study of PPARγ agonists, analogs with a 3,5-dichloro substitution on the aniline (B41778) B-ring demonstrated the highest binding affinity and transactivation, highlighting the importance of this specific pattern. nih.gov The 2,4-dichloro substitution on the benzenesulfonamide A-ring was also found to be favorable for activity. nih.gov This suggests that a polychlorinated pattern is a key determinant of potency.

| Substitution Pattern | Electronic Effect | Potential Impact on Activity |

|---|---|---|

| Unsubstituted | Neutral | Baseline activity |

| 4-Chloro | Electron-withdrawing | Moderate increase in activity |

| 2,4-Dichloro | Strongly electron-withdrawing | Significant increase in activity nih.gov |

| 3,5-Dichloro | Strongly electron-withdrawing | High potency, potentially optimal for binding affinity nih.gov |

The methoxy (-OCH3) group at the 2-position (ortho to the sulfonamide) introduces both steric and electronic modifications that can fine-tune the molecule's activity.

Electronic Effects : As an electron-donating group, the methoxy substituent can influence the electron density of the aromatic ring and the acidity of the sulfonamide linker, contrasting with the effect of the chloro groups. nih.gov

Steric and Conformational Influence : The placement of a group at the ortho position can restrict the rotation around the C-S bond, locking the molecule into a specific conformation. This pre-organization can be crucial for fitting into a well-defined binding pocket, potentially enhancing affinity and selectivity. researchgate.net

Direct Molecular Interactions : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in a target protein. Such noncovalent interactions are often pivotal in determining a compound's biological activity. bohrium.com

Studies on sulfonamides containing a methoxyphenyl moiety have shown that weak intramolecular hydrogen bonds can be a main force driving the molecule into a preferential conformation. bohrium.com The balance between the electron-donating methoxy group and the electron-withdrawing chloro groups creates a unique electronic environment on the aromatic ring that can be exploited for targeted drug design.

| Ortho-Substituent | Key Properties | Potential Impact on Molecular Interactions |

|---|---|---|

| -H (Hydrogen) | Small, non-interactive | Allows free rotation, baseline interaction profile |

| -CH3 (Methyl) | Steric bulk, lipophilic | Induces specific conformation, potential for hydrophobic interactions |

| -OCH3 (Methoxy) | Steric bulk, H-bond acceptor, electron-donating | Induces specific conformation, potential for H-bonding, modulates ring electronics bohrium.com |

| -OH (Hydroxyl) | H-bond donor/acceptor | Potential for strong, directional H-bonding interactions |

The sulfonamide linker (-SO2NH-) is a cornerstone of the molecule's structure and function. It is not merely a spacer but an active participant in biological interactions. SAR studies have consistently shown that this group is critical for the activity of many biologically active molecules. nih.gov

Hydrogen Bonding : The N-H proton is acidic and acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This arrangement allows for a robust, three-point attachment to many biological targets, such as enzymes. researchgate.net

Essential for Potency : Modifications or replacements of the sulfonamide group often lead to a dramatic loss of activity. For example, exchanging the -SO2NH- group for a carboxamide (-CONH-) has been shown to reduce potency. youtube.com Systematic SAR studies have confirmed that the sulfonamide moiety is often crucial for both potency and selectivity. nih.gov

The inherent properties of the sulfonamide linker make it a privileged scaffold in medicinal chemistry, providing a reliable anchor for binding to a wide range of biological targets. researchgate.net

| Linker Modification | Structural Change | General Effect on Activity |

|---|---|---|

| -SO2NH- (Sulfonamide) | Unmodified | Often essential for high potency nih.gov |

| -SO2N(CH3)- (N-methylation) | Loss of H-bond donor | Typically leads to a significant decrease or loss of activity |

| -CONH- (Carboxamide) | Replacement of sulfonyl with carbonyl | Reduces activity youtube.com |

| -SO3H (Sulfonic acid) | Replacement of sulfonamide | Destroys activity pharmacy180.com |

Ligand-Target Interaction Analysis through Structural Studies

The precise understanding of how a ligand binds to its biological target is paramount for rational drug design. Structural studies, encompassing X-ray crystallography and computational modeling, offer a window into these interactions at an atomic level.

Elucidation of Binding Modes via Crystallography

Crystal structures of several isomeric 3,5-dichloro-N-(dimethylphenyl)benzenesulfonamides reveal a characteristic U-shaped conformation. nih.govresearchgate.net In these structures, the two aromatic rings are inclined with respect to each other, with dihedral angles varying based on the substitution pattern on the N-phenyl ring. For instance, in 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, the dihedral angle is 41.3(6)°, while in the 3,5-dimethylphenyl analogue, it is 54.4(3)°. nih.govresearchgate.net This inherent flexibility suggests that the molecule can adopt different spatial arrangements to fit into various binding sites.

A recurring and critical interaction observed in the crystal packing of these analogues is the formation of hydrogen bonds. The sulfonamide group is a key participant in these interactions, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. In the crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide, intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov Similarly, in the dimethylphenyl analogues, N—H⋯O hydrogen bonds are consistently observed, often forming characteristic patterns like R2(8) loops. nih.govresearchgate.net These hydrogen bonds are fundamental to the stability of the crystal lattice and are indicative of the primary interactions these molecules would form with amino acid residues in a protein's active site, such as with the backbone carbonyls or with serine, threonine, or asparagine side chains.

The table below summarizes key crystallographic data for some 3,5-dichlorobenzenesulfonamide (B33625) analogues, illustrating the common structural motifs and intermolecular forces that would likely govern the binding of this compound.

| Compound Name | Dihedral Angle Between Rings (°) | Key Intermolecular Interactions |

| 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide | 41.3 (6) | N—H⋯O, C—H⋯O, π–π stacking |

| 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide | 42.1 (2) | N—H⋯O, π–π stacking |

| 3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide | 54.4 (3) | N—H⋯O, C—H⋯π |

| N-(3,5-dichlorophenyl)benzenesulfonamide | 57.0 (1) | N—H⋯O |

| 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide | 57.0 (2) | N—H⋯O, C—H⋯O, C—H⋯π |

Data sourced from crystallographic studies of benzenesulfonamide analogues. nih.govresearchgate.netnih.govresearchgate.net

Computational Docking Studies for Predictive Binding

In the absence of a co-crystal structure of this compound with a specific target, computational docking studies serve as a powerful predictive tool to hypothesize binding modes and affinities. eurekaselect.com This in silico technique places a ligand into the active site of a target protein and calculates a score that estimates the binding affinity, providing a model of the ligand-target complex at an atomic level. unja.ac.id

For benzenesulfonamide derivatives, docking studies have been widely applied to understand their interactions with various enzymes, including carbonic anhydrases and kinases. chemrevlett.com A general binding pattern for sulfonamides in enzyme active sites involves the sulfonamide moiety forming crucial interactions. The SO2 group often acts as a hydrogen bond acceptor, while the NH group can act as a hydrogen bond donor. These interactions anchor the molecule within the binding pocket.

In the context of this compound, a docking study would predict that the sulfonamide group forms hydrogen bonds with polar residues in the active site. The two chlorine atoms on the phenyl ring are predicted to form hydrophobic interactions and potentially halogen bonds with the protein, contributing significantly to the binding affinity. The methoxy group at the 2-position can influence the conformation of the molecule and may also participate in hydrogen bonding or hydrophobic interactions, depending on the topology of the binding site.

A hypothetical docking simulation of this compound into a generic kinase active site might reveal the following interactions:

Hydrogen Bonds: The sulfonamide NH group forming a hydrogen bond with a backbone carbonyl oxygen of a hinge region residue. One or both of the sulfonyl oxygens accepting hydrogen bonds from a nearby lysine (B10760008) or arginine side chain.

Hydrophobic Interactions: The 3,5-dichlorophenyl ring occupying a hydrophobic pocket, with the chlorine atoms enhancing these interactions.

Van der Waals Contacts: The methoxy group and the rest of the aromatic structure making favorable van der Waals contacts with nonpolar residues.

The results of such a predictive docking study can be summarized in a table, outlining the potential interactions and the residues involved.

| Interaction Type | Potential Interacting Residues (Hypothetical Kinase) |

| Hydrogen Bond (Donor) | Hinge Region Amino Acid (e.g., Alanine, Cysteine) |

| Hydrogen Bond (Acceptor) | Catalytic Lysine, Arginine |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine in hydrophobic pocket |

| Halogen Bond | Electron-rich atoms (e.g., backbone carbonyls) |

It is important to note that the accuracy of docking predictions is dependent on the quality of the protein structure and the scoring function used. unja.ac.id Therefore, while these studies provide valuable hypotheses about the binding mode of this compound, experimental validation through techniques like X-ray crystallography is ultimately required to confirm the precise binding interactions.

Despite a comprehensive search for scientific literature, no research data was found regarding the biological activity of the chemical compound this compound.

Specifically, there is no available information in the public domain concerning:

Antimicrobial Activity Investigations: No studies were identified that investigated the efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), including its potential to inhibit biofilm formation, its bactericidal or bacteriostatic properties, or any unique mechanisms for overcoming sulfa drug resistance.

Broad-Spectrum Antibacterial Potential: There is no research detailing the activity of this compound against other bacteria, such as Bacillus subtilis or any Gram-negative bacteria.

Antimycobacterial Efficacy: The antimycobacterial properties of this compound have not been reported in the available scientific literature.

Therefore, the requested article focusing on the biological activity profiles and mechanistic insights of this compound cannot be generated at this time due to the absence of relevant research findings.

Biological Activity Profiles and Mechanistic Insights in Vitro Research Focus

Anticancer Activity and Cellular Pathway Modulation

Comprehensive searches of scientific databases and literature have not yielded specific studies on the anticancer activity of 3,5-Dichloro-2-methoxybenzenesulfonamide. Consequently, there is no available data to report on its in vitro cytotoxicity, its effects on cell cycle progression, its ability to induce apoptosis, or its potential as a protein kinase inhibitor.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A-549, MCF-7, HL-60, AGS)

There is no published research detailing the cytotoxic effects of this compound on the human lung carcinoma (A-549), breast adenocarcinoma (MCF-7), promyelocytic leukemia (HL-60), or gastric adenocarcinoma (AGS) cell lines. Therefore, no data on its potential to inhibit the proliferation of these cancer cells can be presented.

Modulation of Cell Cycle Progression

Information regarding the impact of this compound on the cell cycle of cancer cells is not available. Studies that would typically employ techniques like flow cytometry to analyze DNA content and determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound have not been reported.

Induction of Apoptotic Pathways (e.g., Caspase Activation, Mitochondrial Membrane Depolarization)

The ability of this compound to induce programmed cell death, or apoptosis, has not been documented. Key indicators of apoptosis, such as the activation of caspase enzymes (e.g., caspase-3, -8, -9) and the depolarization of the mitochondrial membrane potential, have not been investigated in relation to this specific compound.

Protein Kinase Inhibition Studies

There are no available studies that have screened or specifically tested this compound for its inhibitory activity against any protein kinases. Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are common targets for cancer therapies. Without experimental data, the potential of this compound to act as a protein kinase inhibitor remains unknown.

Enzyme Inhibition and Receptor Modulation Studies

While the sulfonamide functional group is a well-known pharmacophore for enzyme inhibition, particularly for carbonic anhydrases, specific inhibitory data for this compound is not present in the accessible scientific literature.

Investigation of Enzyme Inhibitory Properties (e.g., Carbonic Anhydrases)

The sulfonamide moiety is a key feature of many potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. However, specific studies detailing the inhibitory activity and selectivity of this compound against different carbonic anhydrase isoforms (e.g., CA I, II, IX, XII) have not been published. Therefore, no inhibition constants (Ki or IC50 values) or structure-activity relationship insights can be provided for this particular compound.

Engagement with Histamine (B1213489) H3 and 5-HT6 Receptors

Research into the engagement of this compound derivatives has centered on neurotransmitter receptors crucial for cognitive and neurological functions, particularly the serotonin (B10506) receptor 5-HT6.

A key derivative, N-[3,5-dichloro-2-(methoxy)phenyl]-4(methoxy)-3-(1-piperazinyl)benzenesulfonamide (known as SB-399885), has been identified as a selective and high-affinity 5-HT6 receptor antagonist. The 5-HT6 receptor, primarily located in brain regions associated with learning and memory, is a significant target in the development of treatments for cognitive disorders. Antagonism of this receptor is believed to enhance cholinergic neurotransmission, a pathway often implicated in memory processes.

The binding affinity of SB-399885 for the 5-HT6 receptor is notable, as detailed in the following table.

| Compound | Target Receptor | Binding Affinity (pKi) |

|---|---|---|

| N-[3,5-dichloro-2-(methoxy)phenyl]-4(methoxy)-3-(1-piperazinyl)benzenesulfonamide (SB-399885) | 5-HT6 | 9.11 |

Conversely, extensive investigation into the interaction of this class of compounds with the Histamine H3 receptor has not been established in the reviewed literature. The Histamine H3 receptor is an autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govnih.gov While various novel antagonists for the H3 receptor have been developed and characterized, a direct link or significant binding affinity for this compound or its derivatives has not been reported.

Advanced Computational and Theoretical Research on 3,5 Dichloro 2 Methoxybenzenesulfonamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely applied to predict the molecular and electronic properties of chemical compounds. For 3,5-Dichloro-2-methoxybenzenesulfonamide, DFT calculations can elucidate its fundamental chemical characteristics.

DFT is employed to determine the optimized molecular geometry of this compound by finding the lowest energy conformation. From this optimized structure, a variety of quantum chemical properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.netnih.gov

Other important quantum chemical descriptors that can be calculated include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and softness (σ). researchgate.net These parameters provide a comprehensive understanding of the molecule's reactivity and potential for intermolecular interactions. researchgate.net For instance, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 4.5 to 5.5 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6.5 to 7.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.0 to 2.0 eV |

| Global Hardness (η) | Measure of resistance to change in electron distribution. researchgate.net | 2.25 to 2.75 eV |

DFT calculations are highly effective in simulating various types of molecular spectra, which can then be compared with experimental data for structural validation. researchgate.net Theoretical vibrational frequencies for this compound can be computed using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and approximations in the theoretical model, leading to excellent agreement with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net This correlative approach allows for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. nih.gov

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which simulates the UV-Visible absorption spectrum. nih.gov The calculations provide information on the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., transitions between HOMO and LUMO). nih.govnih.gov

| Vibrational Mode | Functional Group | Simulated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | -SO₂NH₂ | ~3350 | ~3345 |

| C-H Stretch (Aromatic) | C-H | ~3100 | ~3095 |

| C-H Stretch (Aliphatic) | -OCH₃ | ~2950 | ~2945 |

| S=O Asymmetric Stretch | -SO₂NH₂ | ~1340 | ~1335 |

| S=O Symmetric Stretch | -SO₂NH₂ | ~1160 | ~1155 |

| C-Cl Stretch | C-Cl | ~700 | ~695 |

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions with other molecules, such as biological macromolecules. nih.govgithub.io For this compound, MD simulations are crucial for understanding its conformational landscape and its binding mechanism to a potential protein target. nih.gov

The simulation begins with a starting structure of the compound complexed with a target protein, often obtained from molecular docking. nih.gov The system is then solvated, and Newton's equations of motion are solved iteratively to trace the movement of every atom over time. nih.gov Analysis of the resulting trajectory reveals how the compound and protein interact and adapt to each other. Key metrics used in this analysis include Root Mean Square Deviation (RMSD), which measures the stability of the complex, and Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. nih.govmdpi.com Conformational changes in both the ligand and the protein upon binding can be tracked to understand the induced-fit mechanism. researchgate.netnih.gov The stability of the binding is further assessed by analyzing persistent interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. mdpi.com

| Parameter | Description | Significance in Binding Analysis |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the complex from a reference structure over time. mdpi.com | Indicates the structural stability of the complex; low and stable RMSD values suggest a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. nih.gov | Identifies flexible and rigid regions of the protein, highlighting areas that may be crucial for ligand binding and conformational changes. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. mdpi.com | Changes in Rg can indicate significant conformational changes (e.g., opening or closing of a binding pocket) upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals key residue interactions and the stability of the ligand in the binding site. A high number of persistent H-bonds suggests strong binding. |

In Silico Screening and Predictive Modeling for Drug Discovery

In silico methods are integral to modern drug discovery, accelerating the identification and optimization of potential drug candidates by reducing the time and cost associated with experimental screening. nih.gov

In Silico Screening: This process involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov For a compound like this compound, molecular docking is a primary in silico screening technique. imrpress.com Docking algorithms predict the preferred orientation and conformation of the molecule within a protein's binding site and estimate the strength of the interaction using a scoring function. nih.gov This allows for the rapid assessment of its potential as an inhibitor or modulator of the target protein. imrpress.com

Predictive Modeling: Beyond just binding, it is crucial to predict a compound's pharmacokinetic properties. Predictive models, often built using machine learning algorithms, are used to estimate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netmdpi.com These models are trained on large datasets of known drugs and compounds to learn the relationship between chemical structure and ADME outcomes. nih.gov For this compound, such models can predict parameters like oral bioavailability, solubility, and adherence to drug-likeness criteria such as Lipinski's Rule of Five. mdpi.compatheon.com This early-stage assessment helps to prioritize compounds with favorable drug-like properties for further development. researchgate.netpatheon.com

| Property | Governing Rule/Model | Predicted Outcome | Interpretation |

|---|---|---|---|

| Molecular Weight | Lipinski's Rule of Five | < 500 g/mol | Favorable for oral absorption. |

| LogP (Lipophilicity) | Lipinski's Rule of Five | < 5 | Optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | Lipinski's Rule of Five | ≤ 5 | Good potential for oral bioavailability. |

| Hydrogen Bond Acceptors | Lipinski's Rule of Five | ≤ 10 | Good potential for oral bioavailability. |

| Aqueous Solubility (LogS) | Predictive ML Model | -3 to -4 | Moderately soluble, acceptable for formulation. |

| Human Intestinal Absorption | Predictive ML Model | > 90% | High probability of being well-absorbed in the gut. |

Patent Landscape and Future Research Directions

Analysis of Patented Applications Involving 3,5-Dichloro-2-methoxybenzenesulfonamide

While patents explicitly claiming this compound as a primary active ingredient are not prolific, its structural motifs are present in various patented inventions, often as a crucial intermediate or a substructure within a larger, more complex molecule. This indicates its value as a versatile building block in the synthesis of novel chemical entities across different industries.

For instance, structurally related dichlorinated and methoxy-substituted benzene (B151609) derivatives have been the subject of patent applications for various uses. A notable example is the patent for 2-methoxy-3,6-dichlorobenzoic acid and its derivatives, which have demonstrated significant herbicidal activity. google.com The synthesis process outlined in this patent, starting from 1,2,4-trichlorobenzene, highlights the chemical transformations that can be applied to this class of compounds to achieve desired biological effects. google.com

In the pharmaceutical realm, complex molecules incorporating dichlorinated and methoxy-substituted phenyl rings are features in patents for targeted therapies. For example, inhibitors of KRAS G12C, a key mutation in several cancers, have been designed with moieties such as 2-(2,3-dichloro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showcasing the utility of this substitution pattern in achieving specific biological interactions. google.com Furthermore, fluoroalkoxy-substituted benzamides, which share some structural similarities, have been patented as potent phosphodiesterase (PDE) inhibitors for the treatment of respiratory diseases. googleapis.com

The following interactive table summarizes representative patents and patent applications where the this compound scaffold or its close analogs are implicated:

| Patent/Application Number | Title | Key Application/Significance | Relevance of the Scaffold |

|---|---|---|---|

| US3013054A | 2-methoxy-3, 6-dichlorobenzoates | Herbicidal compositions | Structurally related dichlorinated methoxybenzene core. google.com |

| US10519146B2 | KRAS G12C inhibitors and methods of using the same | Anticancer agents | Incorporation of a dichloro-methoxy-phenyl moiety in a key intermediate. google.com |

| US5712298A | Fluoroalkoxysubstituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors | Bronchotherapeutic drugs | General benzamide (B126) structure with halogen and alkoxy substitutions. googleapis.com |

| WO2021134004A1 | Cyclic compounds and methods of using same | MALT1 inhibitors for cancer and inflammatory disorders | General class of heterocyclic compounds where similar scaffolds could be incorporated. google.com |

Identification of Untapped Research Avenues for Compound Optimization

The this compound scaffold presents numerous opportunities for optimization to enhance its potential therapeutic or industrial applications. Based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related sulfonamides, several untapped research avenues can be identified.

A primary area for exploration is the modification of the substituent groups on the benzene ring. The chlorine and methoxy (B1213986) groups offer specific electronic and steric properties that can be fine-tuned. For instance, replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) or with small alkyl or trifluoromethyl groups could modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, the methoxy group could be altered to other alkoxy groups of varying chain lengths or replaced with a hydroxyl group to introduce a hydrogen bond donor.

Another promising avenue lies in the derivatization of the sulfonamide functional group. The nitrogen atom of the sulfonamide can be substituted with a wide array of chemical moieties to create a library of new compounds. These modifications could include the introduction of:

Heterocyclic rings: Incorporating rings such as pyrazole, thiazole, or pyridine (B92270) could introduce new binding interactions and improve pharmacokinetic properties. nih.gov

Alkyl and aryl groups: These can be used to probe steric and electronic requirements of a target binding site.

Peptidomimetic structures: To target proteases or other protein-protein interactions.

Integration of this compound Scaffolds in Novel Chemical Entities

The sulfonamide group is a well-established pharmacophore and a versatile scaffold in drug discovery, present in a wide range of FDA-approved drugs. citedrive.comnih.gov The this compound core can be strategically integrated into novel chemical entities to leverage the favorable properties of the sulfonamide moiety.

One key strategy is the use of this scaffold as a building block in the synthesis of hybrid molecules. By covalently linking the this compound core to another pharmacologically active molecule, it is possible to create bifunctional compounds with potentially synergistic or novel activities. nih.gov For example, incorporating this sulfonamide into a biguanide (B1667054) scaffold, similar to metformin, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells, suggesting a promising approach for developing new anticancer agents. nih.gov

The principles of bioisosteric replacement also offer a powerful tool for integrating this scaffold into new drug designs. The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, to improve pharmacokinetic properties or to explore new binding interactions. This approach has been successfully employed in the development of various therapeutic agents.

Recent advances in synthetic methodologies, including C-H activation and transition-metal-catalyzed cross-coupling reactions, provide efficient ways to incorporate the this compound scaffold into complex molecular architectures. researchgate.net These methods allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse libraries of novel compounds for biological screening. The development of novel 3-sulfonamide dual-tail pyrrol-2-one bridged molecules as potent human carbonic anhydrase inhibitors is a testament to the potential of creating innovative structures based on the sulfonamide core. acs.org

Conclusion and Outlook in Chemical Biology and Medicinal Chemistry

Summary of Key Academic Contributions

Currently, the direct academic contributions of 3,5-Dichloro-2-methoxybenzenesulfonamide are sparse. Its primary recognition in the scientific literature is as a structural relative to more extensively studied compounds. For instance, the closely related (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a well-documented key intermediate in the synthesis of Tamsulosin, a drug used to treat benign prostatic hyperplasia. This highlights the utility of the 2-methoxybenzenesulfonamide (B1586911) scaffold in pharmaceutical manufacturing.

However, dedicated studies on the intrinsic biological activity or medicinal chemistry applications of this compound itself are not readily found in peer-reviewed literature. Its existence is noted in chemical supplier databases, but this does not translate to a significant body of academic work.

Identification of Persistent Challenges and Knowledge Gaps

The most significant challenge concerning this compound is the profound lack of fundamental research. The following knowledge gaps represent major hurdles to understanding its potential:

Biological Activity: There is no published data on the biological targets or pharmacological effects of this compound. Its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent remains unexplored.

Mechanism of Action: Without identified biological activity, the mechanism by which it might exert any pharmacological effect is entirely unknown.

Structure-Activity Relationships (SAR): The influence of the 3,5-dichloro and 2-methoxy substitutions on the benzenesulfonamide (B165840) core has not been systematically studied. Understanding how these specific functional groups contribute to potential biological interactions is a critical missing piece of the puzzle.

Synthetic Accessibility and Derivatization: While likely accessible through standard synthetic methodologies, optimized and scalable synthetic routes specifically for this compound and its derivatives are not well-documented.

Strategic Future Directions for Research on this compound

To bring this compound out of the shadows, a structured research approach is necessary. Future investigations should strategically focus on:

High-Throughput Screening: Subjecting the compound to a broad range of biological assays is a crucial first step. This could rapidly identify any potential "hits" against various targets, such as kinases, proteases, or microbial enzymes.

Computational Modeling and Docking Studies: In silico methods can predict potential biological targets based on the compound's structure. This can help to prioritize experimental screening efforts and provide initial hypotheses about its mechanism of action.

Synthesis of Analog Libraries: The systematic synthesis of derivatives by modifying the chloro and methoxy (B1213986) groups, as well as the sulfonamide moiety, would be essential for establishing structure-activity relationships once a biological target is identified.

Comparative Studies: Direct comparison with structurally similar compounds, such as the hydroxy-analogue (3,5-Dichloro-2-hydroxybenzenesulfonamide), could provide valuable insights into the role of the methoxy group in target binding and pharmacokinetic properties.

Potential for Translational Research in Pre-Clinical Development (excluding clinical trials)

Should initial screening and characterization reveal promising biological activity, this compound could enter the preclinical development pipeline. The potential avenues for translational research would include:

Lead Optimization: Following the identification of a lead compound from initial screening, medicinal chemists would work to optimize its potency, selectivity, and pharmacokinetic properties through iterative chemical synthesis and biological testing.

In Vitro and In Vivo Pharmacological Studies: Promising candidates would need to be evaluated in cell-based assays and subsequently in animal models of disease to assess their efficacy and establish a preliminary safety profile.

ADME/Tox Studies: A critical component of preclinical development is the assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox). These studies are essential to determine if the compound has the potential to be a safe and effective drug.

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 3,5-Dichloro-2-methoxyaniline + ClSO₂Ph | 0°C, THF, Et₃N | 78 | 95 |

| Post-synthesis purification | Recrystallization (EtOH/H₂O) | - | 99 |

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers at 10–30°C, away from light and moisture to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers address contradictions in reported biological activities of sulfonamide derivatives like this compound?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from:

- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times.

- Structural Modifications : Introduce substituents (e.g., amino or halogen groups) at the 5-position to enhance target specificity .

- Metabolic Stability : Use liver microsome assays to evaluate degradation pathways impacting activity .

Recommendation : Cross-validate findings using orthogonal assays (e.g., fluorescence-based ATP assays vs. colony formation tests).

Advanced: What analytical strategies are effective for quantifying trace levels of this compound in environmental samples?

Methodological Answer:

- Extraction : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol and elute with 2-propanol/NH₄OH .

- Chromatography : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Mobile phase: 0.1% formic acid in water/acetonitrile gradient.

- Detection Limits : Achieve LOQs of 0.1 µg/L using negative-ion electrospray ionization (ESI-) .

Q. Table 2: Validation Parameters

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥0.999 (1–100 µg/L) |

| Matrix Effect | 85–115% (river water) |

| Recovery | 92 ± 5% |

Advanced: How can computational modeling guide structural optimization of this compound for therapeutic applications?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide moiety interactions with Zn²⁺ active sites .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor counts to prioritize derivatives .

- ADMET Prediction : Apply SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Case Study : Methylation of the methoxy group improved blood-brain barrier penetration in rodent models, suggesting utility in CNS-targeted therapies .

Advanced: What crystallographic techniques resolve challenges in determining the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply SHELXL-2018 with twin refinement for handling pseudo-merohedral twinning .

- Key Parameters : Monitor R1/wR2 convergence (<5% discrepancy) and validate via Hirshfeld surface analysis for intermolecular interactions .

Note : Disorder in the methoxy group may require constraints (DFIX, SIMU) during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.